Phthalic anhydride

Description

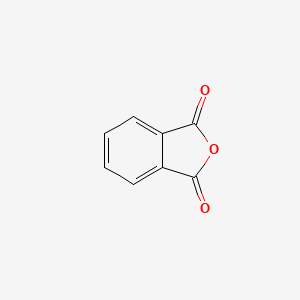

This compound is the cyclic dicarboxylic anhydride that is the anhydride of phthalic acid. It has a role as an allergen. It is a cyclic dicarboxylic anhydride and a member of 2-benzofurans.

Exposure to this compound may occur during its use as a chemical intermediate in the plastics industry. The acute (short-term) effects from exposure to this compound in humans consists of irritation to the eyes, respiratory tract, and skin, but no permanent injury is observed. Chronic (long-term) effects observed in workers exposed to this compound included conjunctivitis, rhinitis, rhinoconjunctivitis, bronchitis, and irritation of the skin and mucous membranes of the respiratory tract. Animal studies indicate that chronic exposure to this compound vapor causes congestion, irritation, and injury to lung cells. No studies are available on the reproductive, developmental, or carcinogenic effects of this compound in humans. EPA has not classified this compound for carcinogenicity.

This compound is a natural product found in Ligusticum striatum and Ligusticum chuanxiong with data available.

Structure

3D Structure

Properties

IUPAC Name |

2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGRFSURHDFAFJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4O3, Array | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4254 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0315 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021159 | |

| Record name | Phthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phthalic anhydride appears as a colorless to white lustrous solid in the form of needles with a mild distinctive odor. Moderately toxic by inhalation or ingestion and a skin irritant. Melting point 64 °F Flash point 305 °F. Forms a corrosive solution when mixed with water. Used in the manufacture of materials such as artificial resins., Dry Powder; Dry Powder, Other Solid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, White solid (flake) or a clear, colorless, mobile liquid (molten) with a characteristic, acrid odor; [NIOSH], WHITE LUSTROUS CRYSTALS WITH CHARACTERISTIC ODOUR., A colorless to white lustrous solid in the form of needles with a mild distinctive odor., White solid (flake) or a clear, colorless, mobile liquid (molten) with a characteristic, acrid odor. | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4254 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Isobenzofurandione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phthalic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/599 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0315 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/721 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phthalic anhydride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0512.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

563 °F at 760 mmHg (sublimes) (NTP, 1992), 285.3 °C, Sublimes below the boiling point, 284 °C (sublimes), 563 °F | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4254 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4012 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0315 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/721 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phthalic anhydride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0512.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

305 °F (NTP, 1992), 305 °F (152 °C) (Closed cup), 329 °F (Open cup); 305 °F (Closed cup), 152 °C c.c., 305 °F | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4254 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4012 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0315 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/721 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phthalic anhydride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0512.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Decomposes (NTP, 1992), In water, 6,000 mg/L at 25 °C, In water, 6,200 mg/L at 26 °C; 5,964 mg/L at room temperature, In water, 6,200 to 6,400 mg/L at 20-25 °C, In water, 16,400 mg/L including rapid hydrolysis to phthalic acid, For more Solubility (Complete) data for PHTHALIC ANHYDRIDE (7 total), please visit the HSDB record page., Solubility in water: slow reaction, 0.6% | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4254 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4012 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0315 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phthalic anhydride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0512.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.2 at 275 °F 1.53 at 20 °C (solid) (USCG, 1999) - Denser than water; will sink, 1.20 (molten); 1.53 (flake), 1.53 g/cm³, 1.53 at 68 °F, 1.53 (Flake) 1.20 (Molten) | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4254 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4012 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0315 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/721 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phthalic anhydride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0512.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

5.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.6 (Air = 1), Relative vapor density (air = 1): 5.1, 5.1 | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4254 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4012 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0315 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/721 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.0002 mmHg at 68 °F ; 0.001 mmHg at 86 °F (NTP, 1992), 0.000517 [mmHg], 5.17X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C:, 0.0015 mmHg | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4254 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phthalic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/599 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4012 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0315 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/721 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phthalic anhydride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0512.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

The most troublesome impurity is phthalide (1(3)-isobenzofuranone), which is structurally similar to phthalic anhydride., Impure phthalic anhydride may contain small amt of maleic anhydride & traces of naphthoquinone, which might augment irritant action. | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4012 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, lustrous needles, Colorless needles; monoclinic or rhombic prisms, White needles from alcohol and benzene, White solid (flake) or a clear colorless liquid (molten) | |

CAS No. |

85-44-9 | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4254 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthalic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10431 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Isobenzofurandione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVL263I5BJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4012 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0315 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/721 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phthalic anhydride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TI3010B0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

267.4 °F (NTP, 1992), 131.4 °C, 131 °C, 267.4 °F, 267 °F | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4254 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4012 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0315 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/721 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phthalic anhydride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0512.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Phthalic Anhydride (CAS No. 85-44-9): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of Phthalic Anhydride (B1165640) (CAS No. 85-44-9), a versatile chemical intermediate with significant applications across various industries, including pharmaceuticals. This document details its physicochemical and chemical properties, industrial synthesis, key reactions with experimental protocols, and essential safety information.

Core Physicochemical Properties

Phthalic anhydride is a white crystalline solid with a characteristic acrid odor.[1][2][3] It is the anhydride of phthalic acid and is a crucial raw material in the production of plasticizers, resins, and dyes.[4][5]

| Property | Value | References |

| Molecular Formula | C₈H₄O₃ | [1][2][6] |

| Molar Mass | 148.1 g/mol | [1] |

| Appearance | White flakes or lustrous needles | [1][7][8] |

| Melting Point | 131.6 °C (268.9 °F; 404.8 K) | [1] |

| Boiling Point | 295 °C (563 °F; 568 K) (sublimes) | [1] |

| Density | 1.53 g/cm³ (solid); 1.20 g/mL (molten) | [1][9] |

| Solubility in water | 0.62 g/100g (20-25 °C); 19.0 g/100g (100 °C); reacts slowly | [1] |

| Vapor Pressure | 0.0015 mmHg (20 °C) | [1] |

| Flash Point | 152 °C (306 °F) | [2] |

| Autoignition Temperature | 580 °C (1076 °F) | [10] |

Chemical Properties and Reactivity

This compound's reactivity is centered around its anhydride functional group, making it susceptible to nucleophilic attack. Key reactions include hydrolysis, alcoholysis, and ammonolysis.[2][6][9]

-

Hydrolysis: It reacts with hot water to form ortho-phthalic acid.[1] This reaction is generally not reversible, though phthalic acid can be dehydrated back to the anhydride at temperatures above 180 °C.[1]

-

Alcoholysis (Esterification): this compound reacts with alcohols to form phthalate (B1215562) esters, which are widely used as plasticizers.[1][4] The reaction proceeds in two steps, first forming a monoester and then, with the removal of water, a diester.[1]

-

Ammonolysis: Reaction with ammonia (B1221849) yields phthalimide (B116566), a crucial intermediate in the synthesis of primary amines via the Gabriel synthesis.[1][9]

-

Friedel-Crafts Acylation: It can react with aromatic hydrocarbons to produce anthraquinone (B42736) derivatives, which are precursors to various dyes.[2]

This compound is incompatible with strong oxidizing agents, strong bases, and water, with which it can react exothermically.[6][7]

Industrial Synthesis

The primary industrial method for producing this compound is the catalytic vapor-phase oxidation of either o-xylene (B151617) or naphthalene.[9][11] The o-xylene route is now more common due to its higher atom economy.[11]

Figure 1: Industrial production routes for this compound.

The reaction using o-xylene is typically carried out at 320–400 °C using a vanadium pentoxide (V₂O₅) catalyst.[1][11] The product is then recovered and purified by distillation using a series of switch condensers.[1]

Experimental Protocols

Synthesis of Diethyl Phthalate (Plasticizer)

This protocol describes the esterification of this compound with ethanol (B145695) to produce diethyl phthalate.

Materials:

-

This compound (16.25 g)

-

Ethanol (150 mL)

-

Concentrated sulfuric acid (6 mL)

-

3A Molecular sieves (15 g)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Combine this compound and ethanol in a 250 mL round-bottom flask.[8]

-

Carefully add concentrated sulfuric acid to the mixture.[8]

-

Set up a Soxhlet extractor packed with 3A molecular sieves above the flask and fit it with a condenser.[8]

-

Heat the mixture to reflux for 2 hours.[8]

-

After cooling, remove the excess ethanol via simple distillation.[8]

-

Wash the remaining residue with water, followed by sodium bicarbonate solution until effervescence ceases, and then with water again.[8]

-

Separate the organic layer and dry it with anhydrous magnesium sulfate.[8]

-

Filter to remove the drying agent to obtain crude diethyl phthalate.[8]

Figure 2: Workflow for the synthesis of Diethyl Phthalate.

Synthesis of Phthalimide

This protocol details the preparation of phthalimide from this compound and aqueous ammonia.

Materials:

-

This compound (500 g)

-

28% Aqueous ammonia (400 g, 444 cc)

Procedure:

-

In a 5-liter round-bottomed Pyrex flask, mix this compound and 28% aqueous ammonia.[1]

-

Fit the flask with an air condenser.

-

Slowly heat the flask with a free flame until the mixture is in a state of quiet fusion at approximately 300 °C.[1] It is advisable to occasionally shake the flask during heating.

-

Pour the hot reaction mixture into a crock and cover it to prevent sublimation.[1]

-

Allow the mixture to cool. The resulting solid is practically pure phthalimide.[1] The yield is typically 95-97%.[1]

Figure 3: Workflow for the synthesis of Phthalimide.

Synthesis of Phenolphthalein (Indicator)

This protocol describes the synthesis of the pH indicator phenolphthalein.

Materials:

-

This compound (1.5 g)

-

Phenol (B47542) (2 g)

-

Concentrated sulfuric acid (a few drops)

-

2 M Sodium hydroxide (B78521) solution

-

2 M Hydrochloric acid solution

Procedure:

-

Add phenol and this compound to a 25 mL round-bottom flask.[7]

-

Add a few drops of concentrated sulfuric acid.[7]

-

Heat the mixture to 150 °C for 2 hours.[7]

-

After cooling, add distilled water and dichloromethane to the flask.[7]

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer with a 2 M sodium hydroxide solution. The aqueous layer will turn a characteristic purple color.[7]

-

Separate the aqueous layer and pour it into a 2 M hydrochloric acid solution to precipitate the phenolphthalein.[7]

-

Filter and dry the precipitate.[7]

Figure 4: Logical workflow for Phenolphthalein synthesis.

Major Applications

This compound is a cornerstone chemical with a wide range of applications:

-

Plasticizers: Its primary use is in the production of phthalate esters, which act as plasticizers to increase the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[4][5][12]

-

Resins: It is a key component in the manufacture of unsaturated polyester (B1180765) resins (UPR) and alkyd resins. UPRs are used in fiberglass-reinforced plastics, while alkyd resins are used in paints and coatings.[4][5][13][14]

-

Dyes and Pigments: this compound is a precursor for various dyes, including anthraquinone dyes like quinizarin (B34044) and phthalein dyes like phenolphthalein. It is also used to produce phthalocyanine (B1677752) pigments.[5][12][13]

-

Pharmaceuticals: It serves as an intermediate in the synthesis of certain pharmaceutical compounds.[5][12] For example, phthalimide derived from this compound is used in the Gabriel synthesis of amines.[9]

-

Other Uses: Other applications include the production of insect repellents, fire retardants, and as a rubber scorch inhibitor.[4][13]

Safety and Toxicology

This compound is classified as a hazardous substance and requires careful handling.

Hazard Summary:

-

Acute Effects: It is irritating to the eyes, skin, and respiratory tract.[15][16] Contact with wet skin can cause burns, as it hydrolyzes to form phthalic acid.[15]

-

Chronic Effects: Long-term exposure can lead to conjunctivitis, rhinitis, bronchitis, and skin sensitization.[15] It may also cause asthma-like allergies.[16]

-

Flammability: It is a combustible solid, and finely dispersed particles can form explosive mixtures in the air.[16]

Handling and Personal Protective Equipment (PPE):

-

Use in a well-ventilated area or with local exhaust ventilation.

-

Wear protective gloves, safety goggles, and protective clothing.[10][16]

-

In case of fire, use water spray, foam, dry powder, or carbon dioxide.[16]

-

Store in a dry, well-closed container, separated from incompatible materials such as strong oxidants, acids, and bases.[16]

For detailed toxicological data and exposure limits, refer to relevant safety data sheets and regulatory bodies. The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) for this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Diethyl phthalate synthesis - chemicalbook [chemicalbook.com]

- 3. Full text of "Synthesis of quinizarin" [archive.org]

- 4. edu.utsunomiya-u.ac.jp [edu.utsunomiya-u.ac.jp]

- 5. benchchem.com [benchchem.com]

- 6. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. byjus.com [byjus.com]

- 10. EP0397137A1 - Production process of quinizarin - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Industrial production of quinizarin | PPTX [slideshare.net]

- 13. researchgate.net [researchgate.net]

- 14. US2445538A - Manufacture of quinizarine - Google Patents [patents.google.com]

- 15. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 16. quora.com [quora.com]

An In-Depth Technical Guide to the Chemical Structure and Reactivity of Phthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure and reactivity of phthalic anhydride (B1165640), a pivotal intermediate in the chemical industry. The information is tailored for a technical audience, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes and pathways.

Chemical Structure of Phthalic Anhydride

This compound is an organic compound that serves as the anhydride of phthalic acid.[1] It was the first dicarboxylic acid anhydride to be used commercially and remains a crucial industrial chemical.[1]

-

Preferred IUPAC Name: 2-Benzofuran-1,3-dione[1]

-

Other Names: Isobenzofuran-1,3-dione, Phthalic acid anhydride[1][2]

-

Molecular Weight: 148.11 g/mol [1]

The molecule consists of a benzene (B151609) ring fused to a five-membered anhydride ring.[3] This structure is planar and aromatic. The anhydride functional group, with its two carbonyl carbons, is the primary site of the molecule's reactivity.

Caption: Chemical structure of this compound.

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Formula | C₈H₄O₃ | [1][2] |

| Molar Mass | 148.11 g/mol | [1] |

| Appearance | White, lustrous solid; flakes or needles | [1][2] |

| Odor | Characteristic, acrid | [1] |

| Density | 1.53 g/cm³ (solid); 1.20 g/mL (molten) | [1] |

| Melting Point | 131.6 °C (404.8 K) | [1] |

| Boiling Point | 295 °C (568 K), sublimes | [1] |

| Solubility in Water | 0.62 g/100 g (20-25 °C, reacts slowly); 19.0 g/100 g (100 °C) | [1] |

| Vapor Pressure | 0.0015 mmHg (20 °C) | [1] |

| Hydrolysis Rate (k₀) | 1.59 x 10⁻² s⁻¹ (at 25 °C, pH 7.8, ionic strength 0.5 M) | [4][5] |

| LD₅₀ (Oral, Rat) | 1530 mg/kg | [6] |

Chemical Reactivity and Reaction Pathways

The reactivity of this compound is dominated by the electrophilicity of its carbonyl carbons, making it susceptible to nucleophilic attack. This leads to a ring-opening of the anhydride.

Hydrolysis

This compound reacts slowly with cold water and more readily with hot water to undergo hydrolysis, yielding ortho-phthalic acid.[1] This reaction is generally irreversible, although phthalic acid can be dehydrated back to the anhydride at temperatures above 180°C.[7] The hydrolysis process can be accelerated by the presence of acids or bases.

Caption: Reaction pathway for the hydrolysis of this compound.

Alcoholysis (Esterification)

The reaction of this compound with alcohols, known as alcoholysis, is a cornerstone of its industrial use, primarily for the production of phthalate (B1215562) esters which are used as plasticizers.[1] The reaction proceeds in two stages:

-

Monoesterification: A rapid, non-catalytic reaction where one equivalent of alcohol attacks the anhydride to form a monoester.[1]

-

Diesterification: A slower, reversible reaction that typically requires an acid catalyst (e.g., sulfuric acid) and the removal of water to drive the equilibrium towards the formation of the diester.[1]

Caption: Two-stage reaction pathway for phthalate ester synthesis.

Ammonolysis and Imide Formation

This compound reacts with ammonia (B1221849) in a two-step process. First, nucleophilic attack by ammonia opens the anhydride ring to form an intermediate ammonium (B1175870) phthalamate. Upon heating, this intermediate undergoes intramolecular cyclization and dehydration to form phthalimide (B116566).[4] This reaction is a key step in the Gabriel synthesis of primary amines.

Caption: Reaction pathway for the formation of phthalimide.

Friedel-Crafts Acylation

This compound can act as an acylating agent in Friedel-Crafts reactions with aromatic compounds. For instance, it reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form o-benzoylbenzoic acid. This product is an important precursor for the synthesis of anthraquinone (B42736) dyes.

Industrial Production Workflow

The primary modern industrial method for producing this compound is the vapor-phase catalytic oxidation of o-xylene (B151617).[1] The process involves passing a mixture of preheated o-xylene vapor and compressed air over a vanadium pentoxide (V₂O₅) catalyst in a fixed-bed reactor.

Caption: Workflow for the industrial production of this compound.

Key Experimental Protocols

The following sections provide detailed methodologies for key reactions involving this compound.

Protocol for Hydrolysis to Phthalic Acid

This protocol describes the conversion of this compound to phthalic acid by heating with water.

Materials:

-

This compound

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Beaker, ice bath, Buchner funnel, filter paper

Procedure:

-

Place a measured amount of this compound (e.g., 10 g) into a round-bottom flask.

-

Add an excess of deionized water (e.g., 150 mL).

-

Attach a reflux condenser to the flask and heat the mixture to boiling using a heating mantle.

-

Maintain a gentle reflux for 30-60 minutes, during which the solid this compound will dissolve as it reacts to form the more soluble phthalic acid.[7]

-

After the reflux period, turn off the heat and allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize the crystallization of phthalic acid.

-

Collect the white, crystalline product by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.

-

Dry the purified phthalic acid crystals in a drying oven or desiccator.

Protocol for Synthesis of Diethyl Phthalate (Esterification)

This protocol details the synthesis of a common plasticizer, diethyl phthalate, via acid-catalyzed esterification.

Materials:

-

This compound (1 equivalent)

-

Absolute ethanol (B145695) (excess, e.g., 10-15 equivalents)

-

Concentrated sulfuric acid (catalytic amount, e.g., 2-3% by weight of this compound)

-

Round-bottom flask, reflux condenser with a drying tube (or Dean-Stark trap)

-

Heating mantle, separatory funnel

-

5% Sodium bicarbonate solution, saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add this compound (e.g., 15 g) and an excess of absolute ethanol (e.g., 150 mL).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 mL) to the mixture while swirling.

-

Attach a reflux condenser and heat the reaction mixture to a gentle reflux using a heating mantle. The reaction to form the monoester is rapid; the subsequent formation of the diester is slower. Reflux for 2-3 hours to ensure complete conversion.

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Wash the mixture sequentially with deionized water, 5% sodium bicarbonate solution (to neutralize the sulfuric acid and any unreacted monoester), and finally with brine. Vent the funnel frequently during the bicarbonate wash to release CO₂ gas.

-

Separate the organic layer (the lower layer, as diethyl phthalate is denser than the aqueous solutions) and dry it over anhydrous magnesium sulfate.

-

Filter off the drying agent.

-

Remove the excess ethanol using a rotary evaporator. The remaining oily liquid is crude diethyl phthalate.

-

For higher purity, the product can be distilled under reduced pressure.

Protocol for Synthesis of Phthalimide

This protocol describes the synthesis of phthalimide via the fusion of this compound with urea (B33335).

Materials:

-

This compound (2 equivalents)

-

Urea (1 equivalent)

-

Mortar and pestle

-

Reaction flask (e.g., 100 mL round-bottom flask)

-

Heat gun or oil bath

-

Ethanol for recrystallization

Procedure:

-

In a mortar, thoroughly grind together this compound (e.g., 5.0 g, 33.8 mmol) and urea (e.g., 1.0 g, 16.7 mmol).

-

Transfer the resulting fine powder to a reaction flask.

-

Heat the flask using a heat gun or in an oil bath. The mixture will melt (melting points of both reagents are around 131-133°C).

-

Continue heating the molten mixture. The reaction will proceed, often indicated by the evolution of gas and a sudden solidification and puffing up of the reaction mass.

-

Allow the flask to cool to room temperature.

-

Add a small amount of water (e.g., 15 mL) to the solid mass to break it up and dissolve any unreacted urea.

-

Collect the solid product by vacuum filtration and wash it with water.

-

Recrystallize the crude phthalimide from hot ethanol to obtain the purified product. The expected yield is typically high (95-97%).[7]

References

- 1. This compound [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound (PA): a valuable substrate in organic transformations - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03378C [pubs.rsc.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Kinetic Study of the Hydrolysis of this compound and Aryl Hydrogen Phthalates [ouci.dntb.gov.ua]

- 7. semanticscholar.org [semanticscholar.org]

Data Presentation: Physical Properties of Phthalic Anhydride

An In-depth Technical Guide to the Physical Properties of Phthalic Anhydride (B1165640)

This guide provides a comprehensive overview of the melting and boiling points of phthalic anhydride, targeted at researchers, scientists, and professionals in drug development. It includes tabulated physical data, detailed experimental protocols for property determination, and a logical workflow for purity assessment based on these properties.

The melting and boiling points of this compound are critical physical constants used for its identification and purity assessment. The data, collated from various sources, are presented below. This compound is a white solid that is an important industrial chemical used in the production of plasticizers and resins.[1][2]

| Property | Value (°C) | Value (°F) | Value (K) | Citations |

| Melting Point | 131.6 °C | 268.9 °F | 404.8 K | [1][2] |

| 128 - 134 °C | 262.4 - 273.2 °F | 401.15 - 407.15 K | [3][4] | |

| 129 - 132 °C | 264.2 - 269.6 °F | 402.15 - 405.15 K | [5] | |

| Boiling Point | 295 °C (sublimes) | 563 °F | 568 K | [1][2] |

| 284 °C | 543.2 °F | 557.15 K | [3] | |

| 284 - 295 °C | 543.2 - 563 °F | 557.15 - 568.15 K | [4][6] |

Experimental Protocols

The determination of melting and boiling points are fundamental techniques in chemical analysis to confirm the identity and purity of a substance.[7]

Melting Point Determination (Capillary Method)

The capillary method is a common and straightforward technique for determining the melting point of a solid organic compound.[8][9] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impure samples melt at lower temperatures and over a wider range.[9][10]

Methodology:

-

Sample Preparation: The solid sample must be completely dry and finely powdered to ensure uniform heating.[8]

-

Capillary Tube Loading: A small amount of the powdered sample is introduced into a thin-walled capillary tube that is sealed at one end. The tube is tapped gently to pack the sample into the closed end, aiming for a sample height of 1-2 mm.[9][11]

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned next to the thermometer bulb, or inserted into a dedicated melting point apparatus.[9][11]

-

Heating: The apparatus (often a heated oil bath or a metal block) is heated.[9] An initial rapid heating can be performed to determine an approximate melting point.[10]

-

Data Recording: A second, more careful determination is then conducted. The heating rate is slowed to approximately 2°C per minute as the temperature approaches the expected melting point.[9] The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has liquefied.[9][11]

Boiling Point Determination (Micro-Boiling Point Method)

For small quantities of liquid, the micro-boiling point method provides an accurate determination.[12][13] The boiling point is reached when the vapor pressure of the liquid equals the surrounding atmospheric pressure.[14]

Methodology:

-

Sample Preparation: A few milliliters of the liquid sample are placed into a small fusion or test tube.[13][15]

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid.[15]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and heated using a Thiele tube or a suitable heating block.[12]

-

Heating and Observation: As the sample is heated, trapped air is expelled from the capillary tube, seen as a slow stream of bubbles.[12] When the sample's boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary.[12]

-

Data Recording: At this point, heating is discontinued. The bubbling will slow and then stop. The liquid will then be drawn into the capillary tube.[12] The temperature at the precise moment the liquid enters the capillary tube is the boiling point of the sample.[12]

Visualization of Purity Assessment Workflow

The following diagram illustrates the logical workflow for assessing the purity of a this compound sample based on its physical properties.

Caption: Workflow for assessing this compound purity.

References

- 1. This compound - Sciencemadness Wiki [sciencemadness.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Mobile [coatings.allchemist.net]

- 5. westliberty.edu [westliberty.edu]

- 6. The Properties and Uses of the this compound - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]

- 7. athabascau.ca [athabascau.ca]

- 8. westlab.com [westlab.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. Video: Boiling Points - Concept [jove.com]

- 15. byjus.com [byjus.com]

Phthalic anhydride synthesis from o-xylene mechanism

An In-depth Technical Guide to the Catalytic Oxidation of o-Xylene (B151617) for Phthalic Anhydride (B1165640) Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of phthalic anhydride through the catalytic oxidation of o-xylene, a cornerstone process in the chemical industry. The document delves into the reaction mechanism, the role of vanadium pentoxide/titanium dioxide (V₂O₅/TiO₂) catalysts, and the kinetics of this complex transformation. Detailed experimental methodologies, quantitative data on reaction parameters, and visual representations of the reaction pathways and experimental workflows are presented to offer a thorough understanding for researchers and professionals in chemical and pharmaceutical sciences.

Introduction

This compound is a vital industrial chemical intermediate, primarily used in the production of plasticizers, unsaturated polyester (B1180765) resins, and alkyd resins.[1][2] The vapor-phase catalytic oxidation of o-xylene has become the dominant manufacturing route, largely supplanting the older process based on naphthalene (B1677914) oxidation.[1][3] This shift is attributed to the higher efficiency of the o-xylene process, as it involves the oxidation of two methyl groups without the loss of carbon atoms, unlike the oxidation of naphthalene.[3] The reaction is highly exothermic and requires careful temperature control to maximize the yield of this compound and minimize the formation of byproducts such as maleic anhydride, carbon monoxide, and carbon dioxide.[1][4]

The industrial process is typically carried out in multi-tubular fixed-bed or fluidized-bed reactors packed with a V₂O₅/TiO₂ catalyst.[3][5][6] The catalyst's performance, in terms of activity and selectivity, is crucial for the economic viability of the process and is influenced by factors such as the catalyst composition, preparation method, and operating conditions.[7]

Reaction Mechanism and Kinetics

The oxidation of o-xylene to this compound is a complex reaction network involving several intermediates and parallel and consecutive reactions.[5][6][7] The most widely accepted mechanism proceeds through the initial oxidation of one of the methyl groups of o-xylene to form o-tolualdehyde, which is then further oxidized to phthalide (B148349) and subsequently to this compound.[6][7]

The overall reaction can be summarized as: C₈H₁₀ + 3O₂ → C₈H₄O₃ + 3H₂O

However, this simplification belies the intricate network of reactions occurring on the catalyst surface. The main reaction pathway and significant side reactions are illustrated below.

Key Intermediates and Byproducts

The primary intermediates in the selective oxidation of o-xylene to this compound are:

-

o-Tolualdehyde (C₈H₈O): Formed from the initial oxidation of a methyl group of o-xylene.

-

Phthalide (C₈H₆O₂): A subsequent oxidation product of o-tolualdehyde.

Major byproducts of the reaction include:

-

o-Toluic acid: Can be formed from the oxidation of o-tolualdehyde.[3]

-

Benzoic acid: Another potential byproduct.[3]

-

Maleic anhydride (C₄H₂O₃): Results from the oxidative cleavage of the aromatic ring of o-xylene or the over-oxidation of this compound.[3][5]

-

Carbon monoxide (CO) and Carbon dioxide (CO₂): Products of complete combustion of o-xylene, intermediates, or the final product.[3][5]

The Role of the V₂O₅/TiO₂ Catalyst

The catalyst of choice for this process is vanadium pentoxide (V₂O₅) supported on titanium dioxide (TiO₂), typically in its anatase crystalline form.[8][9] The TiO₂ support enhances the activity and selectivity of the V₂O₅ catalyst.[8] The active sites are believed to be surface vanadia species coordinated to the TiO₂ support.[8]

The reaction is often described by the Mars-van Krevelen mechanism, where the lattice oxygen of the catalyst oxidizes the adsorbed hydrocarbon, leading to a reduced state of the catalyst. The catalyst is then re-oxidized by gaseous oxygen.[10]

Quantitative Data

The following tables summarize key quantitative data reported in the literature for the synthesis of this compound from o-xylene.

Table 1: Typical Reaction Conditions for o-Xylene Oxidation

| Parameter | Value | Reference |

| Temperature | 350 - 425 °C | [1][9] |

| Pressure | < 1 bar | [1] |

| Catalyst | V₂O₅/TiO₂ | [8][9] |

| o-Xylene Concentration in Air | 44 - 60 g/m³ | [3] |

| Air to o-Xylene Molar Ratio | ~20:1 | [1] |

Table 2: Reported Yields and Selectivities

| Product | Yield/Selectivity | Conditions | Reference |

| This compound | 78% Selectivity | BASF Process, V₂O₅/TiO₂ catalyst | [3] |

| This compound | 90% Selectivity | Liquid-phase oxidation, Co/Mn/Mo acetates | [3] |

| This compound | 106% by weight Yield | V₂O₅/TiO₂ catalyst, 375 °C | [9] |

| This compound | 67.23% Molar Yield | Fluidized bed reactor model | [11] |

| This compound | 70% Selectivity | Packed bed reactor | [4] |

| Maleic Anhydride | 9% Selectivity | Packed bed reactor | [4] |

| Complete Combustion | 15% Selectivity | Packed bed reactor | [4] |

| Incomplete Combustion | 5% Selectivity | Packed bed reactor | [4] |

Experimental Protocols

While specific industrial protocols are proprietary, a general laboratory-scale experimental procedure for the catalytic oxidation of o-xylene can be outlined based on published studies.[7][8]

Catalyst Preparation (V₂O₅/TiO₂)

-

Impregnation: A solution of a vanadium precursor, such as vanadium(V) oxysulfate (VOSO₄) or ammonium (B1175870) metavanadate (NH₄VO₃), is prepared in an appropriate solvent (e.g., oxalic acid solution).

-

Support Addition: The TiO₂ (anatase) support is added to the vanadium precursor solution.

-

Evaporation: The excess solvent is evaporated at a controlled temperature (e.g., ~65 °C).

-

Drying: The impregnated catalyst is dried in an oven at approximately 110 °C.

-

Calcination: The dried catalyst is calcined in air at a high temperature (e.g., 450 °C for 2 hours) to convert the vanadium precursor to V₂O₅ and to anchor it to the TiO₂ support.[8]

Catalytic Reaction in a Fixed-Bed Reactor

-

Reactor Setup: A fixed-bed reactor (e.g., a stainless steel tube) is packed with the prepared V₂O₅/TiO₂ catalyst, often diluted with an inert material like glass beads to ensure isothermal conditions.[8]

-

Temperature Control: The reactor is placed in a furnace or a molten salt bath to maintain a constant reaction temperature.[8]

-

Feed Preparation: A feed stream of o-xylene in the air is generated by bubbling air through liquid o-xylene maintained at a specific temperature to control its vapor pressure.[8]

-

Reaction: The o-xylene/air mixture is passed through the heated catalyst bed at a defined space velocity.

-

Product Collection: The reactor effluent is cooled to condense the this compound and other condensable products. Gaseous products are collected for analysis.

-

Analysis: The collected liquid and gaseous products are analyzed using techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) to determine the conversion of o-xylene and the selectivity to various products.

Visualizations

Reaction Pathway Diagram

Caption: Reaction network for the catalytic oxidation of o-xylene.

Experimental Workflow Diagram

Caption: General experimental workflow for o-xylene oxidation.

Conclusion

The synthesis of this compound from o-xylene is a well-established and highly optimized industrial process. The V₂O₅/TiO₂ catalyst system is central to achieving high yields and selectivities. A thorough understanding of the complex reaction network, including the formation of intermediates and byproducts, is essential for further process improvements and catalyst development. This guide provides a foundational understanding of the mechanism, key quantitative data, and experimental considerations for researchers and professionals in the field. Further research into novel catalyst formulations and reactor designs continues to be an active area of investigation to enhance the efficiency and sustainability of this compound production.

References

- 1. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]

- 2. researchgate.net [researchgate.net]

- 3. Oxidation of o-Xylene to this compound - Chempedia - LookChem [lookchem.com]